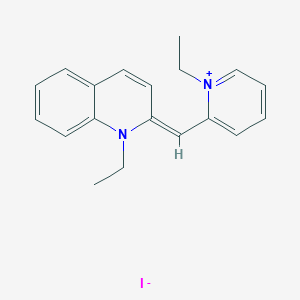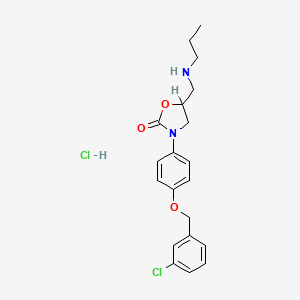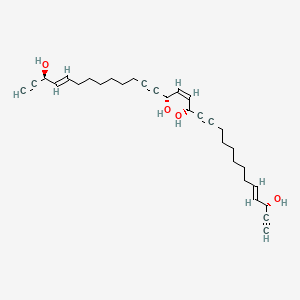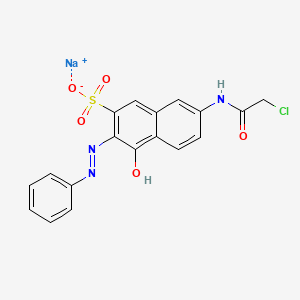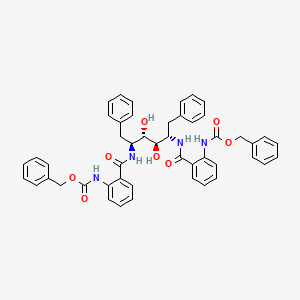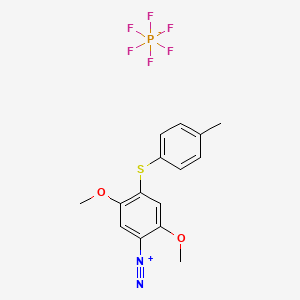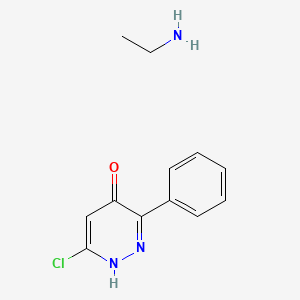
Einecs 262-179-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 262-179-3, also known as benzyl alcohol, is a simple aromatic alcohol with the molecular formula C7H8O. It is a colorless liquid with a mild pleasant aromatic odor. Benzyl alcohol is naturally found in many plants and is commonly used in various industries due to its versatile properties.
Vorbereitungsmethoden
Benzyl alcohol can be synthesized through several methods:
Hydrolysis of Benzyl Chloride: This is the most common method where benzyl chloride is hydrolyzed in the presence of sodium hydroxide.
Reduction of Benzaldehyde: Benzaldehyde can be reduced using hydrogen in the presence of a catalyst such as palladium on carbon.
Grignard Reaction: Benzyl alcohol can also be prepared by reacting phenylmagnesium bromide with formaldehyde, followed by hydrolysis.
Analyse Chemischer Reaktionen
Benzyl alcohol undergoes various chemical reactions:
Oxidation: Benzyl alcohol can be oxidized to benzaldehyde and further to benzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Esterification: It reacts with carboxylic acids to form esters, such as benzyl acetate, in the presence of acid catalysts.
Substitution: Benzyl alcohol can undergo nucleophilic substitution reactions to form benzyl halides when reacted with halogenating agents.
Wissenschaftliche Forschungsanwendungen
Benzyl alcohol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent for inks, paints, lacquers, and epoxy resin coatings.
Biology: Benzyl alcohol is used as a bacteriostatic preservative at low concentration in intravenous medications and cosmetics.
Medicine: It is used as a local anesthetic and in the treatment of lice infestations.
Industry: Benzyl alcohol is used in the manufacture of other benzyl compounds, as a dye solvent, and as a photographic developer.
Wirkmechanismus
The mechanism of action of benzyl alcohol varies depending on its application:
As a Local Anesthetic: Benzyl alcohol acts by blocking the nerve signals in the body, providing temporary relief from pain.
As a Preservative: It inhibits the growth of bacteria by disrupting their cell membrane integrity.
As a Solvent: Benzyl alcohol dissolves various compounds due to its polar nature, facilitating chemical reactions and processes.
Vergleich Mit ähnlichen Verbindungen
Benzyl alcohol can be compared with other similar compounds such as:
Phenol: Unlike benzyl alcohol, phenol has a hydroxyl group directly attached to the benzene ring, making it more acidic.
Benzaldehyde: Benzaldehyde has a formyl group instead of a hydroxyl group, making it an aldehyde rather than an alcohol.
Benzoic Acid: Benzoic acid has a carboxyl group, making it more acidic and less volatile compared to benzyl alcohol.
Benzyl alcohol stands out due to its mild aromatic odor, low toxicity, and versatility in various applications.
Eigenschaften
CAS-Nummer |
60329-37-5 |
|---|---|
Molekularformel |
C12H14ClN3O |
Molekulargewicht |
251.71 g/mol |
IUPAC-Name |
6-chloro-3-phenyl-1H-pyridazin-4-one;ethanamine |
InChI |
InChI=1S/C10H7ClN2O.C2H7N/c11-9-6-8(14)10(13-12-9)7-4-2-1-3-5-7;1-2-3/h1-6H,(H,12,14);2-3H2,1H3 |
InChI-Schlüssel |
UYGCJCVDGZTXOK-UHFFFAOYSA-N |
Kanonische SMILES |
CCN.C1=CC=C(C=C1)C2=NNC(=CC2=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




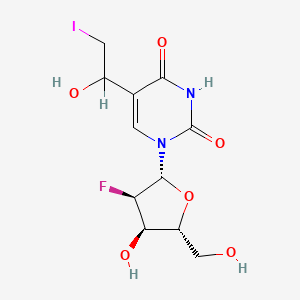
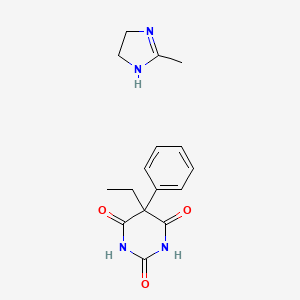
![1,1'-Isopropylidenebis[3,5-dibromo-4-[[pentakis(bromomethyl)phenyl]methoxy]benzene]](/img/structure/B12693754.png)
